4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a benzothiazole moiety linked to a phthalazinone core via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Linking Benzothiazole to Phthalazinone: The benzothiazole derivative is then reacted with a suitable phthalazinone precursor under conditions that promote the formation of the sulfanyl bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the phthalazinone core.
Substitution: Various substituents can be introduced into the benzothiazole or phthalazinone rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or phthalazinone rings.
Scientific Research Applications
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in key biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety with a phthalazinone core via a sulfanyl bridge is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
114371-61-8 |
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Molecular Formula |
C22H15N3OS2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethylsulfanyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C22H15N3OS2/c26-22-17-11-5-4-10-16(17)21(24-25(22)15-8-2-1-3-9-15)27-14-20-23-18-12-6-7-13-19(18)28-20/h1-13H,14H2 |
InChI Key |
ZZXTWUJMPLSITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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